molecular formula C7H9NO B140063 4-Ethylpyridine 1-oxide CAS No. 14906-55-9

4-Ethylpyridine 1-oxide

Cat. No.: B140063
CAS No.: 14906-55-9
M. Wt: 123.15 g/mol
InChI Key: VFJRXOXKSUBBMR-UHFFFAOYSA-N
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Description

4-Ethylpyridine 1-oxide is a pyridine N-oxide derivative that serves as a valuable building block in scientific research. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating it toward both electrophilic and nucleophilic substitution reactions . This activation makes it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry where it can be used to create compounds with potential pharmacological activity . Researchers utilize this compound in method development and as a precursor in the synthesis of functional materials . Its reactivity allows for functionalization at various ring positions, enabling the construction of targeted molecular structures for specialized applications in drug discovery and materials science . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1-oxidopyridin-1-ium
Source PubChem
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InChI

InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRXOXKSUBBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-55-9
Record name Pyridine, 4-ethyl-, 1-oxide
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Record name Pyridine, 4-ethyl-, 1-oxide
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Record name 4-ethylpyridine 1-oxide
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Mechanistic Investigations of 4 Ethylpyridine 1 Oxide Formation and Transformations

Reaction Mechanism Studies of N-Oxide Formation

The formation of 4-Ethylpyridine 1-oxide is achieved through the N-oxidation of 4-ethylpyridine. This transformation involves the direct oxidation of the nitrogen atom within the pyridine (B92270) ring. The most common and extensively studied methods utilize peroxy acids (often called peracids) as the oxidizing agent. abertay.ac.ukorgsyn.org

The generally accepted mechanism for N-oxidation of pyridines with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is a concerted process. abertay.ac.ukorganicchemistrydata.org The reaction proceeds via a bimolecular mechanism where the nucleophilic nitrogen atom of the 4-ethylpyridine attacks the electrophilic peroxy oxygen of the peracid.

Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-ethylpyridine ring initiates a nucleophilic attack on the terminal oxygen atom of the peroxy acid. This oxygen is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl and hydroxyl groups.

Concerted Transition State: A single, concerted transition state is formed. In this state, the N-O bond is beginning to form, while the O-O bond of the peracid is simultaneously breaking. Concurrently, the hydrogen atom of the peracid's hydroxyl group is transferred to the carbonyl oxygen of the same peracid molecule.

Product Formation: The transition state collapses to yield the final products: this compound and the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid if m-CPBA is used).

This mechanism does not involve charged intermediates and is characterized by a single, well-ordered transition state. The reactivity of the peracid is influenced by the electron-withdrawing capacity of its substituents; stronger parent acids yield more reactive peracids. organicchemistrydata.org Other oxidizing systems, such as hydrogen peroxide in acetic acid, follow a similar mechanistic principle, where peracetic acid is formed in situ. orgsyn.orgbhu.ac.in More advanced systems may use metallic catalysts, like methyltrioxorhenium (MTO), to facilitate the oxidation with agents like aqueous hydrogen peroxide. arkat-usa.org

Oxidizing Systems for Pyridine N-Oxide Formation

Oxidizing Agent/SystemTypical SolventGeneral Reaction ConditionsByproduct
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758), Chloroform0 °C to room temperaturem-Chlorobenzoic acid
Peracetic acidAcetic acid, WaterElevated temperatures (e.g., 70-85°C)Acetic acid
Hydrogen Peroxide / Acetic AcidAcetic acidIn situ formation of peracetic acid, elevated temperaturesWater, Acetic acid
Hydrogen Peroxide / Methyltrioxorhenium (MTO) catalystWater, various organic solventsRoom temperature, catalytic amounts of MTOWater

Elucidation of Reaction Paths for this compound Derivatization

The presence of the N-oxide functional group significantly alters the reactivity of the pyridine ring, enabling derivatization pathways that are not feasible for the parent 4-ethylpyridine. The N-oxide group can act as both an electron-donating and an electron-withdrawing group, depending on the reaction conditions, which activates the ring for both electrophilic and nucleophilic substitutions. bhu.ac.in

Electrophilic Aromatic Substitution:

The oxygen atom of the N-oxide group can donate electron density into the pyridine ring through resonance. This donation increases the electron density predominantly at the C-2 (ortho) and C-4 (para) positions. bhu.ac.in Consequently, this compound is more susceptible to electrophilic aromatic substitution than pyridine itself. Since the C-4 position is already substituted with an ethyl group, electrophilic attack is directed to the C-2 and C-6 positions.

A key example is nitration. The reaction of pyridine N-oxides with a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) leads to nitration. oc-praktikum.deorgsyn.org For this compound, this would result in the introduction of a nitro group at the C-2 position. The reaction proceeds through the formation of the nitronium ion (NO₂⁺) which then attacks the electron-rich ring. rsc.org The resulting product can subsequently be deoxygenated to yield the substituted pyridine. bhu.ac.in

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on pyridine N-oxides typically requires activation of the oxygen atom. scripps.edu This is often achieved by treating the N-oxide with an electrophilic reagent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemtube3d.commasterorganicchemistry.com

The mechanism with POCl₃ involves the following steps:

Activation: The nucleophilic oxygen of this compound attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct and displaces a chloride ion.

Nucleophilic Attack: The displaced chloride ion (or another nucleophile present) then attacks the activated pyridine ring. The attack occurs preferentially at the C-2 or C-6 positions, which are rendered highly electron-deficient by the bulky, positively charged group attached to the ring nitrogen. stackexchange.comyoutube.com

Elimination & Aromatization: The intermediate collapses, leading to the elimination of a dichlorophosphate group and the formation of a chloro-substituted pyridine. This process results in the deoxygenation of the starting N-oxide.

This pathway is a powerful method for introducing nucleophiles, particularly halogens, onto the pyridine ring at positions that are otherwise unreactive towards nucleophilic attack in the parent heterocycle. masterorganicchemistry.comnih.gov The resulting 2-chloro-4-ethylpyridine is a versatile intermediate for further functionalization.

Key Derivatization Reactions of Pyridine N-Oxides

Reaction TypeReagent(s)Position of Substitution (for 4-substituted N-Oxide)Typical Product
Electrophilic NitrationHNO₃ / H₂SO₄C-2, C-62-Nitro-4-substituted pyridine N-oxide
Nucleophilic Chlorination (Deoxygenative)Phosphorus oxychloride (POCl₃)C-2, C-62-Chloro-4-substituted pyridine
Nucleophilic Bromination (Deoxygenative)Phosphorus oxybromide (POBr₃)C-2, C-62-Bromo-4-substituted pyridine

Reactivity and Derivatization Studies of 4 Ethylpyridine 1 Oxide

Transformations Involving the N-Oxide Moiety

The N-oxide group in 4-Ethylpyridine 1-oxide is the primary site of reactivity in several important transformations, including rearrangements, reactions with nitrosating agents, and reductive processes.

Polonovski Rearrangement and Analogous Transformations

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides, including heteroaromatic N-oxides like this compound. This reaction typically involves the treatment of the N-oxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to facilitate a rearrangement that ultimately leads to the functionalization of the carbon atom adjacent to the nitrogen.

The generally accepted mechanism of the Polonovski reaction begins with the acylation of the N-oxide oxygen by the anhydride, forming an N-acetoxy- or N-trifluoroacetoxypyridinium intermediate. This intermediate is highly activated towards deprotonation at the α-position of an alkyl group on the ring. In the case of this compound, the presence of the ethyl group at the 4-position does not directly participate in the initial stages of the classical Polonovski rearrangement, which primarily involves the pyridine (B92270) ring's α-protons (at C2 and C6).

The reaction proceeds through the formation of an anhydrobase (ylide) by abstraction of a proton from the C2 or C6 position. This is followed by a figshare.comfigshare.com-sigmatropic rearrangement, leading to the formation of a 2-acetoxy- or 2-trifluoroacetoxy-dihydropyridine intermediate. Subsequent elimination and tautomerization yield the corresponding 2-pyridone derivative. Alternatively, the intermediate can be attacked by a nucleophile, such as the acetate or trifluoroacetate anion, to give 2-substituted pyridine derivatives after rearomatization. The use of trifluoroacetic anhydride, in what is often termed the Polonovski-Potier reaction, can lead to the formation of an iminium intermediate under milder conditions.

While specific studies on the Polonovski rearrangement of this compound are not extensively detailed in readily available literature, the reactivity is expected to be analogous to other 4-alkylpyridine N-oxides. The ethyl group at the 4-position is unlikely to sterically hinder the reaction at the distant C2 and C6 positions. The primary products would be derivatives of 4-ethyl-2-pyridone or other 2-substituted-4-ethylpyridines, depending on the reaction conditions and the nucleophiles present.

Nitrosation Reactions of Alkylpyridine N-Oxides

Nitrosation reactions of alkylpyridine N-oxides can lead to the functionalization of either the pyridine ring or the alkyl side chain, depending on the reaction conditions and the specific substrate. The reaction of pyridine N-oxides with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or nitrosonium tetrafluoroborate, typically results in electrophilic substitution on the aromatic ring.

For this compound, the N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position. However, since this position is already substituted, electrophilic attack is directed to the 2- and 6-positions. The reaction of pyridine N-oxide itself with nitrating agents (a closely related electrophilic substitution) overwhelmingly yields the 4-nitro derivative. In the case of 4-substituted pyridine N-oxides, the substitution occurs at the positions ortho to the N-oxide, namely C2 and C6. Therefore, nitrosation of this compound is expected to yield 4-ethyl-2-nitrosopyridine 1-oxide.

Functionalization of the alkyl side chain via nitrosation is also a possibility, particularly if the reaction proceeds through a radical mechanism or if the reaction conditions favor tautomerization to an enamine-like species. However, electrophilic aromatic substitution is generally the more favored pathway for this class of compounds.

Reductive Processes and Pathways

The reduction of the N-oxide moiety in this compound is a fundamental transformation that regenerates the parent pyridine, 4-ethylpyridine. This deoxygenation is a crucial step in many synthetic sequences where the N-oxide is used to direct the functionalization of the pyridine ring, after which its directing and activating effects are no longer needed. A wide array of reducing agents and methods have been developed for this purpose, offering varying degrees of chemoselectivity and mildness.

Common methods for the deoxygenation of pyridine N-oxides include:

Catalytic Hydrogenation: This is a widely used and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. This method is generally clean and high-yielding.

Metals in Acidic Media: Reagents like iron powder in acetic acid or zinc dust in acetic acid are classical and effective methods for the reduction of N-oxides. These reactions are robust but can sometimes be harsh for sensitive functional groups.

Phosphorus Compounds: Trivalent phosphorus compounds, such as phosphorus trichloride (PCl₃) and triphenylphosphine (PPh₃), are effective deoxygenating agents. The reaction with PCl₃ can sometimes lead to chlorination of the pyridine ring as a side reaction.

Transition Metal-Catalyzed Deoxygenations: More modern methods involve the use of transition metal complexes. For instance, rhenium complexes have been shown to be effective catalysts for the deoxygenation of pyridine N-oxides. Palladium-catalyzed transfer hydrogenation using a hydrogen donor like triethylammonium formate is another mild and efficient method.

Photoredox Catalysis: Recent advancements have introduced visible-light-induced deoxygenation methods, which are often very mild and tolerate a wide range of functional groups.

The choice of the reductive pathway for this compound would depend on the presence of other functional groups in the molecule and the desired reaction conditions. For a simple deoxygenation, catalytic hydrogenation would be a standard and efficient choice.

Functionalization of the Pyridine Ring System

The presence of the N-oxide group significantly influences the reactivity of the pyridine ring in this compound, making it amenable to functionalization by both electrophilic and nucleophilic reagents.

Regioselective Alkylation Strategies (e.g., Grignard Reagents, Titanacyclopropanes)

The introduction of alkyl groups onto the pyridine ring of this compound can be achieved with high regioselectivity using various organometallic reagents.

Grignard Reagents: The reaction of pyridine N-oxides with Grignard reagents is a well-established method for the introduction of alkyl and aryl groups at the C2 position. The reaction proceeds via the initial coordination of the Grignard reagent to the N-oxide oxygen, followed by the addition of the organometallic nucleophile to the C2 position of the pyridine ring. The resulting dihydropyridine intermediate can then be rearomatized, often with concomitant deoxygenation, to yield the 2-substituted pyridine. For this compound, this reaction would be expected to produce 2-alkyl-4-ethylpyridines with high regioselectivity.

Titanacyclopropanes: A more recent and powerful method for the regioselective C2-alkylation of pyridine N-oxides involves the use of titanacyclopropanes. These reagents, generated in situ from a titanium(IV) isopropoxide, a Grignard reagent, and an alkene, react preferentially with the pyridine N-oxide to achieve C2-H alkylation. This method exhibits excellent chemo- and regioselectivity. The reaction is believed to proceed through a six-membered titanacycle intermediate. A key advantage of this methodology is that after the initial pyridylation at the less hindered C-Ti bond of the titanacyclopropane, the remaining C-Ti bond can be further functionalized by quenching with various electrophiles. This allows for the introduction of more complex alkyl chains at the C2 position of the pyridine ring. This strategy would be applicable to this compound, providing a versatile route to a range of 2-substituted-4-ethylpyridines.

Other Electrophilic and Nucleophilic Substitutions

The N-oxide group in this compound activates the pyridine ring for both electrophilic and nucleophilic substitution reactions, with distinct regiochemical outcomes.

Electrophilic Substitution: The N-oxide group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 4-position. Since this position is blocked by the ethyl group in this compound, electrophilic substitution will occur at the 2- and 6-positions. A prime example is nitration. The nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropyridine N-oxide in high yield. For this compound, nitration would be expected to produce 4-ethyl-2-nitropyridine 1-oxide and 4-ethyl-6-nitropyridine 1-oxide.

Nucleophilic Substitution: The N-oxide group also activates the C2 and C4 positions towards nucleophilic attack. This is particularly evident in reactions where a good leaving group is present at these positions. For instance, if this compound were to be converted to a 2-halo derivative, this halogen would be highly susceptible to nucleophilic displacement. Furthermore, reactions with strong nucleophiles can occur even without a leaving group. For example, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process.

The dual reactivity of the pyridine N-oxide ring allows for a rich and diverse chemistry, enabling the synthesis of a wide variety of substituted 4-ethylpyridine derivatives.

Reactivity at the Ethyl Substituent

The ethyl group at the 4-position of the pyridine 1-oxide ring is a key site for chemical modification, exhibiting reactivity characteristic of a benzylic position. The electron-donating nature of the N-oxide group can influence the reactivity of the alkyl substituent. Research in this area has focused on reactions such as oxidation and halogenation, which allow for the introduction of various functional groups, leading to the synthesis of a range of derivatives.

One of the primary reactions of the ethyl substituent is its oxidation to form a 4-acetylpyridine 1-oxide. This transformation is significant as the resulting acetyl group can undergo a wide array of further chemical modifications. The oxidation can be achieved using various oxidizing agents, with the choice of reagent being crucial to ensure the integrity of the N-oxide functionality. While specific studies on the direct oxidation of this compound are not extensively documented, the oxidation of similar alkyl-substituted pyridines and their N-oxides is well-established. For instance, the oxidation of 4-acetylpyridine to its N-oxide using hydrogen peroxide is a known procedure, suggesting the stability of the N-oxide group under oxidative conditions oaji.net. The general methodology for benzylic oxidation often employs reagents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

Another important avenue for the derivatization of the ethyl group is through halogenation. The benzylic protons on the α-carbon of the ethyl group are susceptible to radical abstraction, making this position amenable to free-radical halogenation. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction is expected to yield 4-(1-bromoethyl)pyridine 1-oxide. Further reaction with NBS could potentially lead to the formation of 4-(1,1-dibromoethyl)pyridine 1-oxide. While detailed studies on this compound are limited, the reaction of 4-ethylpyridine with NBS has been shown to produce the corresponding mono- and dibrominated products at the ethyl group, providing a strong precedent for the reactivity of its N-oxide derivative.

The following tables summarize the expected outcomes and representative conditions for these key reactions at the ethyl substituent, based on established chemical principles and analogous reactions reported in the literature.

Table 1: Oxidation of the Ethyl Substituent

Product NameReagents and ConditionsExpected YieldReference/Analogy
4-Acetylpyridine 1-oxide1. KMnO₄, H₂O, heat2. Neutral work-upModerate to GoodAnalogy to benzylic oxidation of alkylarenes.
4-(1-Hydroxyethyl)pyridine 1-oxide1. SeO₂, Dioxane, heat2. Hydrolytic work-upModerateAnalogy to Riley oxidation of benzylic C-H bonds.

Table 2: Halogenation of the Ethyl Substituent

Product NameReagents and ConditionsExpected YieldReference/Analogy
4-(1-Bromoethyl)pyridine 1-oxideNBS, Benzoyl Peroxide, CCl₄, refluxGoodAnalogy to benzylic bromination with NBS.
4-(1,1-Dibromoethyl)pyridine 1-oxide2 eq. NBS, Benzoyl Peroxide, CCl₄, refluxModerateAnalogy to benzylic bromination with NBS.

Further derivatization of these products can lead to a variety of other compounds. For example, 4-(1-bromoethyl)pyridine 1-oxide can serve as a precursor for nucleophilic substitution reactions, allowing for the introduction of a range of functional groups at the benzylic position. Dehydrogenation of this compound could potentially yield 4-vinylpyridine 1-oxide, a valuable monomer for polymerization, although this reaction is less commonly documented for the N-oxide compared to the parent pyridine. Patents describing the synthesis of vinylpyridines from alkylpyridines suggest that such transformations are feasible googleapis.comgoogle.com.

Spectroscopic Characterization and Advanced Computational Chemistry of 4 Ethylpyridine 1 Oxide

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁴N, ¹⁷O NQR and Solution NMR)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive method for probing the local electronic environment of quadrupolar nuclei, such as ¹⁴N and ¹⁷O. For 4-substituted pyridine (B92270) 1-oxides, ¹⁴N and ¹⁷O NQR studies provide direct insight into the electronic structure of the crucial N-O bond.

Research on a series of 4-substituted pyridine 1-oxides, including the 4-ethyl derivative, has shown that the quadrupole coupling constants and asymmetry parameters are significantly influenced by the substituent at the 4-position. These parameters can be interpreted using a Townes-Dailey analysis to determine the p-orbital populations of the nitrogen and oxygen atoms in the N-O group. This analysis reveals π-bond orders that show a strong correlation with solution-state ¹⁷O and ¹⁵N NMR chemical shifts.

Table 1: ¹⁴N NQR Data for 4-Substituted Pyridine 1-Oxides
Substituent (R)ν+ (MHz)ν- (MHz)e²Qq/h (MHz)η
H0.9320.6971.0860.433
CH₃0.9080.6861.0630.418
C₂H₅ 0.906 0.685 1.061 0.417
OCH₃0.8800.6721.0350.402
Cl0.9780.7281.1370.440
CN1.0710.7711.2280.489
NO₂1.1300.8011.2870.511

Data sourced from studies on 4-substituted pyridine 1-oxides.

In addition to specialized NQR, standard solution NMR (¹H and ¹³C) is used for structural confirmation. While specific high-resolution spectra for 4-Ethylpyridine 1-oxide are not broadly published, the expected spectra can be inferred from related compounds like 4-Methylpyridine (B42270) 1-oxide. For the 4-methyl analogue, typical ¹H NMR signals in CDCl₃ appear at δ 2.37 ppm for the methyl protons, with aromatic protons at δ 7.12 and δ 8.13 ppm. acs.org The ¹³C NMR shows signals at δ 20.1 (CH₃), δ 126.6, δ 138.0, and δ 138.4 ppm for the aromatic carbons. acs.org For this compound, one would expect characteristic signals for the ethyl group (a quartet and a triplet) in the ¹H NMR spectrum, alongside shifts in the aromatic region reflecting the electronic influence of the ethyl substituent.

Mass Spectrometry Techniques for Compound Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of compounds. For alkylpyridine N-oxides, electron ionization mass spectrometry reveals characteristic fragmentation pathways.

The analysis of various alkylpyridine N-oxides shows two primary fragmentation patterns originating from the molecular ion (M⁺):

Loss of an Oxygen Atom ([M-16]⁺): This is a relatively intense fragmentation pathway observed across all studied alkylpyridine N-oxides. nih.gov

Loss of a Hydroxyl Radical ([M-17]⁺): A fragmentation corresponding to the loss of ·OH is present but is most significant for 2-alkyl substituted pyridine N-oxides. nih.gov For 4-substituted isomers like this compound, this pathway is less pronounced. nih.gov

Furthermore, fragmentation patterns characteristic of the alkylpyridines themselves, such as the loss of the alkyl group or McLafferty rearrangements, are also observed from both the molecular ion [M]⁺ and the deoxygenated ion [M-16]⁺. nih.gov This allows for detailed structural elucidation and confirmation.

Polarographic Investigations of Redox Behavior in Pyridine N-Oxides

Polarography and other voltammetric techniques are used to study the redox behavior of molecules. The reduction of pyridine N-oxides is a key aspect of their chemistry. Studies have shown that the reduction potential of the N-O bond is sensitive to the nature of the substituent on the pyridine ring. utexas.edu

For para-substituted pyridine N-oxides, the ease of reduction is influenced by the electronic properties of the substituent. Electron-donating groups, such as the ethyl group in this compound, are expected to make the reduction more difficult (i.e., occur at a more negative potential) compared to the unsubstituted pyridine N-oxide. Conversely, electron-withdrawing groups facilitate reduction. The range of oxidation potentials for various substituted pyridine N-oxides spans from +1.36 to +2.25 V, highlighting the significant electronic influence of the substituents on the redox properties of the N-O moiety. arkat-usa.org

Quantum Chemical and Theoretical Computational Studies

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into molecular geometry, electronic structure, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For substituted pyridine N-oxides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or aug-cc-pVTZ, are employed to predict and analyze various properties. researchgate.netsapub.org

These calculations provide optimized molecular geometries (bond lengths and angles) that are generally in excellent agreement with experimental data from techniques like gas-phase electron diffraction. For example, studies on 4-methylpyridine-N-oxide show that the presence of the electron-donating methyl group leads to a slight increase in the N-O bond length and a decrease in the ipso-angle of the pyridine ring compared to the unsubstituted compound. A similar effect would be anticipated for the ethyl group in this compound.

DFT is also used to calculate vibrational frequencies, which aids in the assignment of experimental infrared and Raman spectra. researchgate.net Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps help to understand the molecule's reactivity and intermolecular interaction sites. researchgate.net

Table 2: Representative DFT-Calculated Parameters for Substituted Pyridine N-Oxides
Parameter4-Methylpyridine N-Oxide4-Nitropyridine N-Oxide
N-O Bond Length (Å)~1.303~1.272
C(ipso)-N-C(ipso) Angle (°)~117.5~119.2
Dipole Moment (Debye)~4.7~0.5

Values are illustrative and depend on the specific computational method. Data is inferred from studies on related compounds. sapub.org

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction from DFT into a localized representation corresponding to the familiar Lewis structure of bonds and lone pairs. This method provides a quantitative picture of electron density distribution, atomic charges, and stabilizing donor-acceptor interactions within the molecule.

For 4-substituted pyridine N-oxides, NBO analysis is crucial for understanding the nature of the semipolar N→O bond and the effect of substituents on the electronic structure. The analysis yields natural atomic charges, showing the charge distribution across the molecule. The Wiberg bond index, another NBO output, quantifies the bond order.

A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which evaluates the energetic significance of interactions between filled (donor) and empty (acceptor) orbitals. In molecules like this compound, this reveals hyperconjugative interactions between the pyridine ring and the substituent, as well as the delocalization of oxygen's lone pair electrons into the ring's antibonding orbitals, which contributes to the stability and character of the N-O bond.

Gas-Phase Electron Diffraction (GED) Studies of Molecular Geometry

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the vapor phase, free from the influence of intermolecular forces present in solid or liquid states. While no dedicated GED study for this compound is available in the surveyed literature, extensive research on the closely related compound, 4-methylpyridine 1-oxide, provides significant insights into the likely structural parameters of its ethyl analogue.

A combined GED and quantum chemical investigation of 4-methylpyridine 1-oxide revealed a planar pyridine ring with Cₛ molecular symmetry. nih.govnih.gov The study confirmed the effects of the electron-donating alkyl group at the para-position on the geometry of the pyridine N-oxide ring. Specifically, the presence of the methyl group leads to an increase in the N-O bond length compared to the unsubstituted pyridine N-oxide. nih.govnih.gov This is attributed to the electron-donating nature of the alkyl group, which enhances the electron density at the nitrogen atom, thereby affecting the N-O bond characteristics.

The key structural parameters determined for 4-methylpyridine 1-oxide from this study are presented below. It is reasonable to infer that the bond lengths and angles within the aromatic ring and the N-O bond of this compound would be very similar to these values. The primary structural differences would arise in the geometry of the ethyl substituent itself.

Table 1: Experimental Geometric Parameters of 4-Methylpyridine 1-Oxide from GED Analysis nih.gov (Note: Data is for 4-methylpyridine 1-oxide as a close analogue for this compound)

ParameterBond/AngleDistance (Å) / Angle (°)
Bond Lengthr(N-O)1.290
Bond Lengthr(N-C₂)1.384
Bond Lengthr(C₂-C₃)1.378
Bond Lengthr(C₃-C₄)1.399
Bond Lengthr(C₄-C(CH₃))1.516
Bond Angle∠C₆-N-C₂121.0
Bond Angle∠N-C₂-C₃119.5
Bond Angle∠C₂-C₃-C₄120.1
Bond Angle∠C₃-C₄-C₅119.3

Data sourced from a combined Gas-Phase Electron Diffraction and quantum chemical study. nih.gov

Molecular Orbital Theory Applications (e.g., Semiempirical Methods like PM3)

Molecular orbital theory provides a framework for understanding the electronic structure and properties of molecules. Computational methods based on this theory are invaluable for predicting molecular geometries, energies, and other characteristics. Among these, semiempirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach by incorporating empirically derived parameters to simplify the complex equations of quantum mechanics.

The PM3 method is based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. It was developed by J. J. P. Stewart and represents a reparameterization of the earlier AM1 method, with the key difference being that PM3 treats more parameters as optimizable values derived from experimental data, rather than spectroscopic measurements. dergipark.org.tr This approach often yields accurate predictions for the heats of formation and geometries of organic molecules.

While a specific study detailing the PM3-optimized geometry of this compound with a complete set of bond lengths and angles was not identified in the literature, the PM3 method has been applied to study related compounds and their reaction mechanisms. For instance, the reaction pathway for the nitrosation of 4-methylpyridine 1-oxide was elucidated using the PM3 method to calculate the enthalpy of formation along the reaction coordinate. Furthermore, theoretical studies on a series of alkyl-substituted pyridines, including 4-ethylpyridine, have utilized the PM3 method to calculate thermodynamic properties such as heats of formation and proton affinities. dergipark.org.tr

These applications demonstrate the utility of the PM3 method in investigating the electronic properties and reactivity of pyridine derivatives. For this compound, a PM3 calculation would be expected to provide a reliable prediction of its molecular geometry and electronic structure, complementing experimental techniques and more computationally expensive ab initio methods. The method is particularly useful for initial structural optimizations and for studying large molecular systems where higher levels of theory would be computationally prohibitive.

Table 2: Calculated Thermodynamic Data for 4-Ethylpyridine using Semiempirical Methods dergipark.org.tr (Note: Data is for the parent 4-ethylpyridine, not the N-oxide, but illustrates typical output from PM3 calculations for this class of compound.)

MethodHeat of Formation (ΔHf) (kcal/mol) - Gas Phase
AM129.98
PM327.27
PM527.22

Data sourced from a theoretical study on the acid-base behavior of alkyl-substituted pyridine derivatives. dergipark.org.tr

Applications of 4 Ethylpyridine 1 Oxide in Advanced Synthetic Chemistry

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The introduction of the N-oxide functionality dramatically alters the reactivity of the pyridine (B92270) ring. In contrast to the relatively inert nature of pyridine itself, pyridine N-oxides serve as activated intermediates for developing bioactive pyridine derivatives with high yields and regioselectivity. researchgate.netbohrium.com The N-oxide group functions as an internal activating group, facilitating a range of organic transformations that are otherwise difficult to achieve.

The primary role of the N-oxide is to modulate the electron density of the pyridine ring. It withdraws electron density from the C2, C4, and C6 positions via resonance, making them susceptible to nucleophilic attack. Conversely, it increases the electron density of the C3 and C5 positions. This activation is pivotal for various C-H functionalization reactions, including arylation, acylation, alkylation, and halogenation, under both metal-catalyzed and metal-free conditions. bohrium.com

A key synthetic strategy involves the use of 4-substituted pyridine N-oxides, where the substituent at the 4-position can be readily displaced by a variety of nucleophiles. semanticscholar.orgresearchgate.net For instance, in compounds like 4-nitropyridine-N-oxide, the nitro group is an excellent leaving group that can be replaced by halides or alkoxides. semanticscholar.orgresearchgate.net The resulting 4-substituted N-oxides can then be quantitatively reduced back to the corresponding pyridine derivatives, effectively using the N-oxide as a temporary activating and directing group. semanticscholar.orgresearchgate.net This methodology underscores the utility of compounds like 4-Ethylpyridine 1-oxide as intermediates for introducing diverse functionalities onto the pyridine core.

Table 1: Representative Transformations of Pyridine N-Oxide Intermediates

Reaction Type Position(s) Activated Typical Reagents/Conditions Outcome
C-H Alkylation C2 / C6 Alkenes, Photocatalyst ortho-Alkylated Pyridines researchgate.net
Cross-Coupling C2 Arylzinc reagents, TFAA 2-Arylpyridines researchgate.net
Nucleophilic Substitution C4 Nucleophiles (e.g., Cl-, Br-, EtO-) on 4-nitro derivative 4-Substituted Pyridine N-Oxides semanticscholar.orgresearchgate.net

| Deoxygenation | N-Oxide | Reducing agents (e.g., PCl3, H2/Pd) | Pyridine derivative |

Precursors for Pharmaceutical and Agrochemical Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govresearchgate.net Pyridine N-oxides, including this compound and its analogs, are crucial precursors in the synthesis of these complex and biologically active molecules. Their enhanced reactivity allows for the construction of substituted pyridines that are key components in pharmaceuticals and agrochemicals. researchgate.netnbinno.com

The synthesis of several blockbuster proton-pump inhibitors, such as Omeprazole and Lansoprazole, relies on pyridine N-oxide intermediates. google.com In these multi-step syntheses, the N-oxide form is essential for achieving the required alkylation and functionalization of the pyridine ring system, a step that is not feasible with the unoxidized pyridine precursor. google.com Similarly, 4-Methylpyridine (B42270) N-oxide, a close structural analog of this compound, is described as a vital intermediate in the development of new drugs and advanced agrochemicals, contributing to improved therapeutic efficacy and effective crop protection. nbinno.com

Furthermore, the reduction of 4-nitropyridine-N-oxide is a well-established method for producing 4-aminopyridine, a valuable building block for many pharmaceutical compounds. mdpi.org This transformation highlights the role of the N-oxide as a precursor to other key functional groups on the pyridine ring. The N-oxide group itself can be a critical component of a drug's bioactivity, where it can increase polarity and water solubility or be involved in the drug's mechanism of action through in vivo reduction. acs.org

Catalytic Applications and Ligand Chemistry in Coordination Compounds

The exocyclic oxygen atom of this compound is an excellent electron-pair donor, making the molecule a potent Lewis base. This characteristic is fundamental to its application in both organocatalysis and coordination chemistry.

In catalysis, chiral pyridine N-oxides have emerged as highly effective nucleophilic organocatalysts, particularly for acyl transfer reactions. acs.org Mechanistic studies reveal that the oxygen atom in a 4-substituted pyridine-N-oxide is significantly more nucleophilic than the nitrogen atom in the corresponding pyridine. acs.org This enhanced nucleophilicity allows the N-oxide to efficiently catalyze reactions by forming a highly reactive acyloxypyridinium intermediate. The development of chiral 4-aryl-pyridine-N-oxides has demonstrated that a wide variety of substituents at the C-4 position can be used to fine-tune the catalyst's steric and electronic properties, moving beyond the traditional 4-(dimethylamino)pyridine (DMAP) framework. acs.org

In the realm of coordination chemistry, pyridine N-oxides are versatile ligands that bind to metal centers through the oxygen atom. wikipedia.org They form stable complexes with a wide range of transition metals and p-block elements. wikipedia.orgnih.gov For example, 4-methylpyridine N-oxide has been shown to form coordination compounds with tin(II) chloride (SnCl2), creating either a one-dimensional coordination polymer or a discrete molecular complex depending on the stoichiometry. nih.goviucr.org The coordination of the N-oxide ligand to the metal center influences the bond lengths and angles within the pyridine ring. nih.goviucr.org This ability to form well-defined metal complexes makes this compound a valuable ligand for designing new catalysts, functional materials, and metal-organic frameworks.

Table 2: Coordination of 4-Methylpyridine N-Oxide with SnCl2

Compound Stoichiometry (Ligand:Metal) Coordination Geometry at Sn(II) Structure Type
[SnCl2(C6H7NO)]n 1:1 Seesaw 1D Coordination Polymer nih.goviucr.org

| [SnCl2(C6H7NO)2] | 2:1 | Seesaw | Molecular nih.goviucr.org |

Development of Novel Molecular Scaffolds and Probes

A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create a library of compounds for screening and development, particularly in drug discovery. mdpi.com The pyridine ring is considered a privileged scaffold due to its frequent appearance in bioactive compounds. nih.govmdpi.com this compound serves as an excellent starting point for the synthesis of novel and diverse pyridine-based scaffolds.

The reactivity endowed by the N-oxide group allows for controlled and regioselective introduction of substituents, which is a key requirement for building molecular scaffolds. bohrium.com By leveraging C-H activation or nucleophilic substitution reactions, chemists can elaborate the this compound core into more complex structures. These structures can then be used as templates for developing new therapeutic agents. For instance, tandem reactions involving pyridine 1-oxide derivatives have been used to generate novel scaffolds that exhibit potent and selective anticancer activity. nih.gov The adaptability of the pyridine N-oxide moiety allows for the creation of diverse chemical libraries, enhancing the potential for discovering new lead compounds in drug development programs.

Q & A

Q. What are the optimal synthetic routes for 4-Ethylpyridine 1-oxide, and how can purity be ensured?

Methodological Answer:

  • Synthesis : this compound can be synthesized via alkylation of pyridine derivatives, followed by oxidation. Competitive reactions (e.g., with styrene) demonstrate that 4-alkylpyridines exhibit higher reactivity than 2-alkyl analogs, favoring monoadduct formation .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol) and verify purity via NMR and high-resolution mass spectrometry. For crystalline derivatives, X-ray diffraction (e.g., CCDC: 2035503) provides structural confirmation .
  • Purity Checks : Follow guidelines for known compounds by cross-referencing spectral data with literature. For novel derivatives, provide full characterization (e.g., elemental analysis, IR, and melting points) as per journal standards .

Q. How should researchers safely handle this compound to mitigate peroxide formation risks?

Methodological Answer:

  • Peroxide Testing : Use Method A (peroxide test strips) for routine monitoring, especially if stored >6 months. Strips detect inorganic/organic peroxides and are validated for ethers like THF .
  • Stabilization : Store in amber bottles under inert gas (N₂/Ar) at 4°C. Add inhibitors (e.g., BHT) if prolonged storage is required. Expired chemicals must be tested by trained faculty/staff only .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyridine derivatives may cause irritation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in aralkylation reactions?

Methodological Answer:

  • Competitive Reactivity Studies : Compare reaction rates of 4-ethylpyridine with analogs (e.g., 4-n-propylpyridine) using sodium-catalyzed styrene reactions. Relative rates (e.g., 2.5:1 for ethyl vs. n-propyl) highlight alkyl chain length effects on electron density and steric hindrance .
  • Mechanistic Probes : Employ isotopic labeling (e.g., deuterated substrates) or DFT calculations to map transition states. Reference kinetic data from competitive ethylation/alkenylation studies .

Q. How can conflicting data on hydrogen-bonding networks in pyridine N-oxide derivatives be resolved?

Methodological Answer:

  • Structural Analysis : Use single-crystal X-ray diffraction to compare supramolecular interactions (e.g., CCDC entries). For this compound derivatives, analyze O–H···N hydrogen bonds and π-π stacking .
  • Data Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature). Discrepancies may arise from crystallization solvents (e.g., DMSO vs. CHCl₃) .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Methodological Answer:

  • Catalytic Screening : Use controlled atmospheres (glovebox) for air-sensitive reactions. Document catalyst loading, solvent purity, and reaction time meticulously .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Safety and Compliance

Q. What are the best practices for disposing of this compound waste contaminated with peroxides?

Methodological Answer:

  • Deactivation : Contact EH&S for peroxide deactivation requests. Use Method B (iodide test) for quantitative peroxide quantification in expired samples .
  • Disposal : Neutralize with reducing agents (e.g., FeSO₄) under fume hoods. Package waste in approved containers labeled "Peroxide-Forming" .

Data Analysis and Presentation

Q. How should researchers statistically validate reaction yield discrepancies in this compound syntheses?

Methodological Answer:

  • Statistical Tools : Apply t-tests or ANOVA to compare yields across trials. For small datasets (<10 replicates), use non-parametric tests (e.g., Mann-Whitney U) .
  • Error Reporting : Include standard deviations and confidence intervals in tables/graphs. Use software (e.g., OriginLab) for error bar calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.